3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione
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Overview
Description
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines chromene, pyridine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a chromene derivative with a pyridine derivative, followed by cyclization and functional group modifications. For instance, the reaction of 3-acetyl-2H-chromen-2-one with a suitable pyridine derivative in the presence of a catalyst like FeCl3-SiO2 under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and methyl groups in the compound can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted chromeno-pyrido-pyrimidine compounds.
Scientific Research Applications
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby exerting its effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of various bioactive molecules and materials.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine: Explored for its pharmacological activities.
Uniqueness
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione stands out due to its unique combination of chromene, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N4O3 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
InChI Key |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Canonical SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Origin of Product |
United States |
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